
Medetomidine
Overview
Description
Medetomidine is a potent, selective α2-adrenoceptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle-relaxant properties. Structurally, it consists of an imidazole ring linked to a 2,3-dimethylbenzene moiety via a methylene bridge, with stereoisomerism influencing pharmacological activity. The dextrorotatory enantiomer, dexthis compound, is clinically significant due to its higher receptor affinity and selectivity .
Mechanism of Action: this compound exerts central effects by reducing noradrenergic activity in the locus coeruleus, leading to sedation and analgesia. Peripherally, it modulates sympathetic tone, causing dose-dependent bradycardia, hypotension, and hypothermia . Its high α2/α1-adrenoceptor selectivity ratio (1,620) surpasses clonidine (220) and xylazine (160), minimizing off-target effects like vasoconstriction .
Preparation Methods
Medetomidine can be synthesized through various methods. One novel and efficient method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation. This method provides a good yield and avoids problematic steps such as methylation and dehydration . Another approach involves the use of halogenated imidazoles and Grignard reagents, followed by transmetalation . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Medetomidine undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly involving its imidazole ring.
Common reagents used in these reactions include Grignard reagents, methylmagnesium bromide, and hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medetomidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of alpha-2 adrenergic agonists and their chemical properties.
Biology: This compound is used in research involving the central nervous system and its receptors.
Medicine: In veterinary medicine, this compound is used as a sedative and analgesic for various procedures.
Mechanism of Action
Medetomidine exerts its effects by binding to alpha-2 adrenergic receptors in the central nervous system. This binding inhibits the release of norepinephrine, leading to sedation, analgesia, and muscle relaxation . The molecular targets include pre- and postsynaptic alpha-2 adrenergic receptors, primarily in the locus coeruleus . This action mimics natural sleep, allowing for sedation without significant respiratory depression .
Comparison with Similar Compounds
Pharmacokinetics :
- Distribution : Rapid brain penetration in dogs, cats, and rats, with peak concentrations within 30 minutes .
- Metabolism : Primarily hydroxylated by cytochrome P450 enzymes .
- Elimination : Half-lives range from 0.97–1.6 hours in dogs and cats, and ~1.09 hours in rats .
Medetomidine vs. Xylazine
Key Findings :
- In dogs, this compound suppresses epinephrine release more potently than xylazine .
- Both inhibit norepinephrine and insulin secretion, but this compound’s effects on glucose metabolism are less predictable .
This compound vs. Dexthis compound
Key Findings :
- In dogs, dexthis compound at 20 μg/kg provides comparable sedation to this compound at 40 μg/kg with fewer cardiovascular fluctuations .
- Dexthis compound is preferred in human studies for post-operative sedation due to rapid titration and recovery .
This compound vs. Clonidine
Key Findings :
- This compound’s higher lipophilicity enhances CNS penetration, contributing to superior sedation .
- Clonidine lacks this compound’s inhibitory effect on noradrenaline reuptake in synaptosomes .
This compound in Combination Therapies
Ketamine Combinations :
- Efficacy : this compound (0.025–0.05 mg/kg) + ketamine (2.5–5 mg/kg) achieves rapid immobilization in bats (<232 seconds) with minimal struggling .
- Recovery : Atipamezole reversal shortens recovery time by 50% compared to ketamine alone .
Midazolam/Butorphanol Additions:
- In cheetahs, this compound-ketamine-midazolam reduces renal blood flow less than higher-dose this compound-ketamine .
- Butorphanol enhances analgesia in badgers without exacerbating respiratory depression .
Structural and Pharmacodynamic Insights
- Pharmacophore Modeling: this compound’s 4-methylimidazole structure and benzylic methyl group optimize α2-adrenoceptor binding, distinguishing it from α1-selective analogs .
- Species Variability : Rats exhibit higher this compound clearance (88.5 mL/min/kg) than dogs (27.5 mL/min/kg), necessitating species-specific dosing .
Biological Activity
Medetomidine is a potent and selective alpha-2 adrenergic receptor (α2-AR) agonist, primarily utilized in veterinary medicine for its sedative and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, physiological effects, and clinical applications, supported by data tables and relevant case studies.
Pharmacokinetics of this compound
This compound's pharmacokinetic profile varies across species, which is crucial for its application in veterinary settings. The following table summarizes key pharmacokinetic parameters across different species:
Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Half-life (hr) |
---|---|---|---|
Dog | 2.8 | 27.5 | 0.97 |
Cat | 3.6 | 33.4 | 1.6 |
Rat | 8.2 | 88.5 | 1.09 |
This compound is primarily metabolized through hydroxylation by cytochrome P450 enzymes, with renal excretion being the main elimination pathway .
This compound exerts its effects by binding selectively to α2-ARs, which are G-protein coupled receptors involved in various physiological processes. The drug's high selectivity for α2A and α2C subtypes over α1 receptors results in pronounced sedation and analgesia with minimal cardiovascular stimulation compared to other agents like xylazine .
Key Effects:
- Sedation and Analgesia: this compound induces deep sedation and analgesia in dogs and cats, making it effective for various clinical procedures .
- Cardiovascular Effects: Administration leads to increased systemic vascular resistance (SVR) and hypertension, followed by reflex bradycardia . For instance, a study showed that IV administration at a dose of 40 μg/kg resulted in mean arterial blood pressure spikes averaging 175 mmHg within minutes .
Physiological Effects
This compound's physiological effects extend beyond sedation:
- Respiratory Depression: While it can cause respiratory depression, the severity is generally less than that seen with other sedatives . In studies, this compound significantly reduced respiratory rates in dogs without major alterations in arterial blood gases.
- Gastrointestinal Motility: It inhibits intestinal electrical activity and motility, which can lead to gastrointestinal stasis if not monitored .
Clinical Applications
This compound is widely used in veterinary medicine for sedation during surgical procedures and diagnostic imaging. A multicenter clinical trial involving 1736 dogs and 678 cats demonstrated that this compound provided effective sedation for various procedures, with an optimal intramuscular dose identified as approximately 40 μg/kg for dogs and up to 110 μg/kg for cats .
Case Study:
In one clinical evaluation, the overall satisfaction rate for sedative effectiveness was reported at 95% for dogs and between 81-96% for cats. Side effects were predominantly mild, including vomiting and muscle tremors .
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of medetomidine in mammalian models, and how can these be experimentally validated?
this compound, an α2-adrenergic agonist, induces sedation and analgesia by inhibiting norepinephrine release in the central and peripheral nervous systems. To validate its mechanisms:
- Use in vivo electrophysiology to measure neuronal activity in locus coeruleus regions .
- Employ receptor-binding assays (e.g., radioligand displacement) to confirm α2-adrenoceptor affinity .
- Compare hemodynamic responses (e.g., blood pressure, heart rate) in controlled animal trials to assess peripheral effects .
Q. How should researchers design a pilot study to evaluate this compound’s sedative efficacy in animal models?
- Population: Use homogeneous cohorts (e.g., age- and weight-matched rodents or goats) to minimize variability .
- Intervention: Administer this compound at clinically relevant doses (e.g., 10–40 µg/kg IV in goats) and monitor sedation depth via validated scales (e.g., the "AVMA Sedation Score") .
- Controls: Include saline-treated groups and baseline physiological measurements (e.g., respiratory rate, analgesia thresholds) .
Q. What are the critical ethical considerations when using this compound in animal research?
- Adhere to the 3Rs framework (Replacement, Reduction, Refinement):
- Use non-invasive monitoring (e.g., telemetry) to reduce distress .
- Justify sample sizes via power analysis to minimize animal use .
- Include humane endpoints (e.g., predefined thresholds for pain or distress) .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s interaction with opioids in analgesia studies?
- Methodological Approach:
- Conduct isobolographic analysis to quantify synergism/additivity (e.g., comparing experimental vs. theoretical ED50 values for drug combinations) .
- Use spinal reflex tests (e.g., tail-flick latency in rats) to isolate supraspinal vs. spinal interactions .
- Validate findings across species (e.g., rodents vs. goats) to assess translational relevance .
Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?
- Apply two-way ANOVA with post hoc Dunnett’s tests to compare multiple dose groups against controls, adjusting for repeated measures .
- Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values and Hill slopes .
- Report exact P-values and effect sizes (e.g., Cohen’s d) to avoid type I/II errors .
Q. How can systematic reviews integrate heterogeneous data on this compound’s off-label applications?
- Follow PRISMA guidelines for literature screening and data extraction .
- Stratify studies by design (e.g., RCTs vs. observational) and species to address confounding .
- Use meta-regression to explore dose-dependent outcomes or publication bias .
Q. What advanced methodologies can elucidate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) variability across species?
- Implement compartmental modeling (e.g., NONMEM) to estimate clearance, volume of distribution, and receptor occupancy .
- Pair plasma concentration assays with functional MRI to correlate drug levels with CNS activity .
- Conduct interspecies allometric scaling to predict human-equivalent dosing .
Q. Methodological Guidance
Q. How to structure a PICOT framework for a this compound clinical trial?
- Population: Postoperative patients requiring sedation.
- Intervention: Intravenous this compound (0.5 µg/kg/hr).
- Comparison: Dexthis compound at equivalent doses.
- Outcome: Time to extubation (minutes).
- Timeframe: 24-hour postoperative period .
Q. What criteria ensure rigor in this compound-related grant proposals?
- Align with FINER framework :
- Feasible: Demonstrate access to specialized equipment (e.g., HPLC for drug quantification) .
- Novel: Highlight gaps (e.g., limited data on long-term neurocognitive effects).
- Ethical: Include DSMB oversight for human trials .
- Relevant: Link to public health priorities (e.g., opioid-sparing analgesia) .
Q. How to address reproducibility challenges in this compound research?
- Pre-registration: Upload protocols to Open Science Framework.
- Data Transparency: Share raw physiological datasets (e.g., heart rate, sedation scores) via repositories like Dryad .
- Reagent Validation: Certify drug purity (≥98% via HPLC) and lot-to-lot consistency .
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-15-1 (hydrochloride) | |
Record name | Medetomidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048258 | |
Record name | Medetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-14-0 | |
Record name | Medetomidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Medetomidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medetomidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11428 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Medetomidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Medetomidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEDETOMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.